4-(Chloromethyl)-4-methyloctane
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Overview
Description
4-(Chloromethyl)-4-methyloctane is an organic compound characterized by the presence of a chloromethyl group and a methyl group attached to an octane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4-methyloctane typically involves the chloromethylation of 4-methyloctane. This can be achieved using chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-4-methyloctane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
4-(Chloromethyl)-4-methyloctane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-4-methyloctane involves the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethylbenzoic acid: Similar in having a chloromethyl group but differs in the aromatic ring structure.
4-Chloromethyl-1,3-dioxaphosphorinane: Contains a chloromethyl group but has a different heterocyclic structure.
4-Chloromethylphenyltrimethoxysilane: Similar in having a chloromethyl group but includes a silane moiety.
Uniqueness
4-(Chloromethyl)-4-methyloctane is unique due to its aliphatic structure, which provides different reactivity and properties compared to aromatic or heterocyclic compounds with chloromethyl groups. This uniqueness makes it valuable for specific applications where aliphatic characteristics are desired.
Properties
Molecular Formula |
C10H21Cl |
---|---|
Molecular Weight |
176.72 g/mol |
IUPAC Name |
4-(chloromethyl)-4-methyloctane |
InChI |
InChI=1S/C10H21Cl/c1-4-6-8-10(3,9-11)7-5-2/h4-9H2,1-3H3 |
InChI Key |
NGUJZDIXGCBTFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CCC)CCl |
Origin of Product |
United States |
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